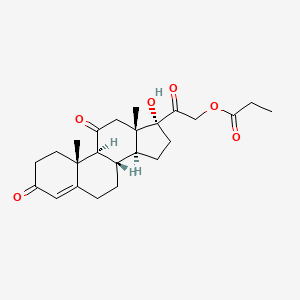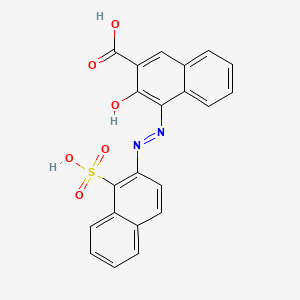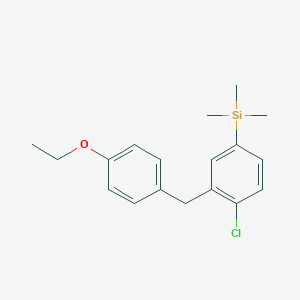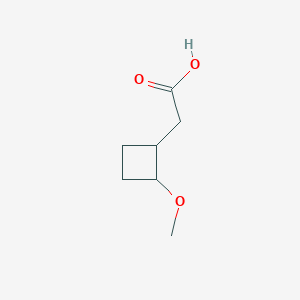
Cortisone 21-Propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisone 21-Propionate: is a synthetic corticosteroid derived from cortisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a pregnene (21-carbon) steroid hormone and is a naturally-occurring corticosteroid metabolite that is also used as a pharmaceutical prodrug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 21-Propionate involves several steps, starting from cortisone. The key steps include esterification at the 21st carbon position. The reaction typically involves the use of propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cortisone 21-Propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of cortisone to cortisol.
Reduction: Reduction of the carbonyl group at the 11th position.
Substitution: Esterification at the 21st carbon position.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Propionic anhydride or propionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include cortisol (from oxidation), cortisone (from reduction), and this compound (from esterification) .
Applications De Recherche Scientifique
Cortisone 21-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of topical creams and ointments for skin conditions
Mécanisme D'action
Cortisone 21-Propionate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the suppression of inflammatory mediators such as prostaglandins and leukotrienes, and the upregulation of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with higher potency and longer duration of action.
Betamethasone: A potent synthetic corticosteroid used in various inflammatory conditions
Uniqueness
Cortisone 21-Propionate is unique due to its specific esterification at the 21st carbon position, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This modification also reduces the systemic absorption and potential side effects compared to other corticosteroids .
Propriétés
Formule moléculaire |
C24H32O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-17,21,29H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |
Clé InChI |
QMQRXYJPXCHNDY-NSICTAEPSA-N |
SMILES isomérique |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES canonique |
CCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)




![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
